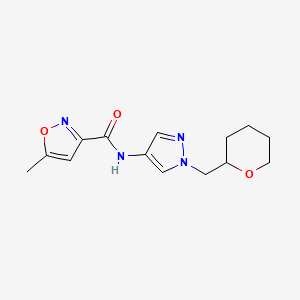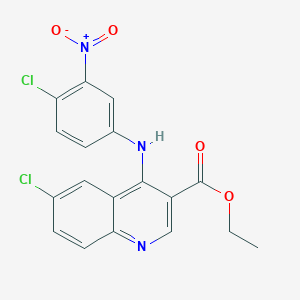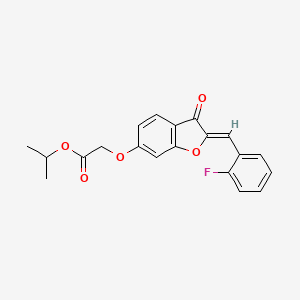![molecular formula C13H20BrNO3S B2619657 [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine CAS No. 914619-44-6](/img/structure/B2619657.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine, also known as BPPSA, is a chemical compound that has gained significant attention in scientific research in recent years. BPPSA is a sulfonamide derivative that has been found to have potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In
作用机制
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, but it is believed to act as a proteasome inhibitor. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have a range of biochemical and physiological effects. In cancer cells, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to induce cell cycle arrest and apoptosis. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. In addition, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have immunomodulatory effects, including the inhibition of T-cell proliferation.
实验室实验的优点和局限性
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has several advantages for use in lab experiments. It has been found to be stable in a variety of solvents and can be easily synthesized with a high yield. However, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine also has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine. One area of interest is the development of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine analogs with improved solubility and potency. Another area of research is the investigation of the immunomodulatory effects of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of neurodegenerative diseases.
合成方法
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine involves the reaction of 4-bromo-3-propoxyaniline with diethyl sulfite in the presence of a base. This reaction results in the formation of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine as a white solid with a yield of around 80%. The purity of the compound can be increased using recrystallization techniques.
科学研究应用
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. In neuroscience, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
4-bromo-N,N-diethyl-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFRHYPGVEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2619574.png)
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2619575.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2619577.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2619579.png)





![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2619588.png)

![Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619593.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2619595.png)
